1-Hexylpiperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

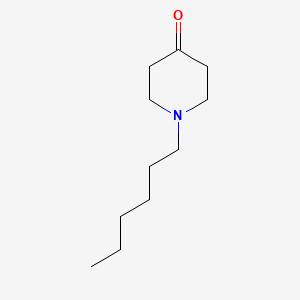

1-Hexylpiperidin-4-one is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hexylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of hexylamine with 4-piperidone under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hexylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of hexylpiperidin-4-one derivatives with additional oxygen-containing functional groups.

Reduction: Formation of hexylpiperidin-4-ol.

Substitution: Formation of N-substituted hexylpiperidin-4-one derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

In the realm of chemistry, 1-Hexylpiperidin-4-one serves as an important intermediate for synthesizing more complex organic compounds. Its reactivity allows it to participate in various transformations, including:

- Alkylation Reactions : It can be used to introduce alkyl groups into other molecules.

- Reduction Reactions : The compound can undergo reduction to yield piperidine derivatives that are useful in drug synthesis.

2. Biology

This compound has shown potential in biological studies, particularly concerning its interactions with neurotransmitter systems. Research indicates that it can modulate serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. This modulation suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases.

3. Medicine

The compound's biological activity extends to potential medicinal applications:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its use in developing new anticancer agents.

- Neuroprotective Effects : Research has indicated that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Several case studies have investigated the efficacy and safety of this compound:

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against melanoma cells. The mechanism was attributed to the induction of apoptosis through the modulation of specific signaling pathways.

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. This suggests its potential as a neuroprotective agent.

Mécanisme D'action

The mechanism of action of 1-hexylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparaison Avec Des Composés Similaires

Piperidine: A simpler analog with a similar ring structure but lacking the hexyl group.

4-Piperidone: Another analog with a ketone functional group at the fourth position but without the hexyl substitution.

N-Hexylpiperidine: Similar to 1-hexylpiperidin-4-one but without the ketone group.

Uniqueness: this compound stands out due to its specific combination of a hexyl group and a ketone functional group, which imparts unique chemical reactivity and biological activity.

Activité Biologique

1-Hexylpiperidin-4-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidinone class of compounds, characterized by a piperidine ring with a ketone functional group at the 4-position and a hexyl substituent. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Research indicates that this compound exhibits:

- Antioxidant Activity : It has been shown to inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress .

- Anticancer Properties : Studies have demonstrated that derivatives of piperidin-4-one, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, showing significant antiproliferative activity .

Biological Activity Data

A summary of key biological activities and their corresponding effects is presented in the table below:

| Activity Type | Cell Line/Model | Effect | IC50 Value |

|---|---|---|---|

| Antioxidant | Lipid Peroxidation | Inhibition of lipid peroxidation | EC50 = 0.565 mM |

| Anticancer | HepG2 | Cytotoxicity | IC50 = 6.19 µM |

| Anticancer | MCF-7 | Cytotoxicity | IC50 = 5.10 µM |

| Cardiac Activity | Isolated Rat Hearts | Inotropic effect | Potency > Compound 15 |

| Vascular Activity | Anesthetized Dogs | Vasodilatory effect | More pronounced than Compound 1 |

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines. The results indicated that certain modifications in the chemical structure enhanced cytotoxicity, particularly against HepG2 and MCF-7 cells. The study concluded that these derivatives could serve as promising leads for developing new anticancer agents .

Case Study 2: Neuropharmacological Effects

In another investigation, the neuropharmacological effects of this compound were assessed using the mouse rotarod assay. The compound exhibited significant ataxic effects at higher doses, indicating its potential influence on motor coordination and central nervous system activity. This aligns with findings regarding its structural analogs, which also demonstrated similar neuroactive properties .

Propriétés

IUPAC Name |

1-hexylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-8-12-9-6-11(13)7-10-12/h2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPCXPOFGHXLIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434103 |

Source

|

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71072-22-5 |

Source

|

| Record name | 1-Hexylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.